molecular formula C12H17N3O3 B2801984 N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide CAS No. 2411314-39-9

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide

Cat. No. B2801984
CAS RN: 2411314-39-9
M. Wt: 251.286
InChI Key: NGKCSPYFYANYBF-UHFFFAOYSA-N
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Description

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has been studied extensively for its potential as a therapeutic agent in cancer treatment.

Mechanism Of Action

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide targets protein kinase CK2, which is overexpressed in many types of cancer. This protein is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide disrupts these processes and induces cell death in cancer cells.
Biochemical and Physiological Effects
N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide has been shown to induce apoptosis in cancer cells through the inhibition of CK2. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine.

Advantages And Limitations For Lab Experiments

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential as a therapeutic agent in cancer treatment. However, N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide has some limitations for use in lab experiments. It is a potent inhibitor of CK2, which can lead to off-target effects. In addition, the mechanism of action of N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide. One direction is the development of new analogs with improved potency and selectivity for CK2. Another direction is the investigation of the mechanism of action of N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide, which could lead to the development of new therapeutic strategies. Finally, the combination of N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide with other anticancer agents should be further explored to improve the efficacy of cancer treatment.

Synthesis Methods

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide can be synthesized through a multistep process involving several chemical reactions. The starting material is 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid, which is converted to 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester. This compound is then reacted with 2-bromo-1-(2-methylpropyl)ethanone to form the key intermediate, which is further reacted with oxirane to produce N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide.

Scientific Research Applications

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide has also been studied for its potential use in combination with other anticancer agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-6(2)9(13-11(16)8-5-17-8)12-14-10(15-18-12)7-3-4-7/h6-9H,3-5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCSPYFYANYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2CC2)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide

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